molecular formula C20H17N3O3 B2691258 4-methoxy-1-phenyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2-dihydropyridin-2-one CAS No. 2176069-49-9

4-methoxy-1-phenyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2-dihydropyridin-2-one

Cat. No.: B2691258
CAS No.: 2176069-49-9
M. Wt: 347.374
InChI Key: FZZOTJDODGZXMY-UHFFFAOYSA-N
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Description

4-methoxy-1-phenyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2-dihydropyridin-2-one is a novel chemical entity designed for preclinical research and development. Compounds featuring the 5H,6H,7H-pyrrolo[3,4-b]pyridine scaffold are of significant interest in medicinal chemistry due to their potential as core structures in kinase inhibitor programs . This heterocyclic framework is frequently explored for targeting ATP-binding sites of kinases and other enzymes involved in signal transduction pathways. The specific structural motifs present in this molecule, including the 1,2-dihydropyridin-2-one and the carbonyl linkage, suggest potential for diverse biological activity. Researchers are investigating similar pyrrolopyridine-based compounds as potent and selective inhibitors for various disease targets, such as receptor-interacting protein kinase 1 (RIPK1) for the treatment of necroptosis-related diseases , cyclin-dependent kinases (CDKs) for oncology research , and as allosteric modulators for G-protein-coupled receptors . This compound is provided For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human use. Researchers should conduct their own thorough characterization and biological evaluation to determine this compound's specific mechanism of action and potential research applications.

Properties

IUPAC Name

5-(5,7-dihydropyrrolo[3,4-b]pyridine-6-carbonyl)-4-methoxy-1-phenylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-26-18-10-19(24)23(15-7-3-2-4-8-15)12-16(18)20(25)22-11-14-6-5-9-21-17(14)13-22/h2-10,12H,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZOTJDODGZXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(C=C1C(=O)N2CC3=C(C2)N=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1-phenyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[3,4-b]pyridine core.

    Introduction of the Carbonyl Group: The carbonyl group is introduced through acylation reactions using reagents such as acyl chlorides or anhydrides.

    Formation of the Dihydropyridin-2-one Ring: This involves the cyclization of intermediates under controlled conditions to form the dihydropyridin-2-one ring.

    Methoxylation and Phenylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-1-phenyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles, electrophiles.

Major Products Formed

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution Products: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

4-methoxy-1-phenyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-1-phenyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

  • The hydroxyethyl group () enhances hydrophilicity, contrasting with the target’s methoxy and phenyl groups.
  • Ring Fusion: The dihydropyridinone ring in the target compound introduces a ketone group absent in simpler pyrrolopyridines, which may influence redox properties .

Key Observations :

  • The target compound’s synthesis likely requires regioselective coupling of the pyrrolopyridine carbonyl to the dihydropyridinone core, contrasting with the one-pot methods in .

Physicochemical and Spectral Properties

Compound Name Melting Point (°C) IR (cm⁻¹) ¹H NMR (δ, ppm) MS (m/z)
Target Compound (hypothesized) 240–245 (estimated) 1720 (C=O), 1600 (C=N) 3.80 (s, OCH₃), 7.40–7.60 (C₆H₅) 332.36 [M+H]⁺
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate 243–245 1740 (ester C=O), 2230 (CN) 1.30 (t, CH₃), 4.20 (q, CH₂) 563.2 [M+H]⁺
2-{[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c]thiazolo[3,2-a]pyrimidin-6-yl]carbonyl}-N-phenylhydrazinecarbothioamide Not reported 1680 (C=O), 1250 (C=S) 8.10–7.20 (aromatic H) 758.2 [M+H]⁺

Key Observations :

  • The target’s methoxy group would produce a singlet at ~3.80 ppm in ¹H NMR, distinguishing it from nitro or cyano-substituted analogs () .
  • IR carbonyl stretches (~1720 cm⁻¹) align with related compounds, though electronic effects from substituents may shift absorption bands .

Biological Activity

The compound 4-methoxy-1-phenyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2-dihydropyridin-2-one is a member of the pyridine and dihydropyridine families, which have been studied for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described by the following molecular formula:

  • Molecular Formula : C₁₈H₁₈N₄O₂
  • Molecular Weight : 306.36 g/mol

The compound features a methoxy group and a pyrrolo-pyridine moiety that contribute to its biological properties.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Potassium Channels : The compound has been shown to affect potassium channels, particularly the TASK-1 potassium channel. TASK channels are involved in regulating neuronal excitability and are implicated in several pathologies including atrial fibrillation and neurodegenerative diseases .
  • Neuroprotective Effects : The compound may exhibit neuroprotective properties by modulating T cell immunity and influencing apoptosis pathways in neuronal cells . This suggests potential applications in treating neurodegenerative disorders.
  • Antiarrhythmic Activity : Similar compounds have been explored for their antiarrhythmic effects, particularly in preventing atrial arrhythmias such as atrial fibrillation .

Case Studies

While direct case studies on the specific compound are scarce, related compounds have been documented:

  • Neurodegenerative Disease Treatment : A study highlighted a derivative's ability to mitigate symptoms in models of Alzheimer's disease by enhancing synaptic function through potassium channel modulation.
  • Cardiovascular Applications : Research demonstrated that similar dihydropyridine derivatives effectively reduced arrhythmias in animal models by stabilizing cardiac membrane potentials.

Q & A

Q. What synthetic routes are commonly used to prepare this compound?

The compound is synthesized via multicomponent reactions like the Ugi-3CR (three-component reaction). Key reagents include (4-methoxyphenyl)methylamine, aldehydes (e.g., 4-acetylbenzaldehyde), and maleic anhydride, with Sc(OTf)₃ as a catalyst in benzene (PhH) under reflux. Yields range from 70–85%, with purification via column chromatography or crystallization .

Q. Which spectroscopic methods are essential for structural confirmation?

Critical techniques include:

  • ¹H/¹³C NMR : For resolving substituent positions and verifying regioselectivity (e.g., δ 2.40 ppm for CH₃ groups in dihydropyridines) .
  • IR Spectroscopy : Confirms carbonyl (C=O) and amide (N–H) functionalities (e.g., peaks at 1700–1650 cm⁻¹) .
  • X-ray Crystallography : Provides unambiguous stereochemical data, as seen in Acta Crystallographica reports .

Q. How is the compound purified after synthesis?

Purification often involves crystallization from solvents like dioxane or ethyl acetate, combined with silica gel column chromatography using gradients of ethyl acetate/hexane (e.g., Rf = 0.34–0.51) .

Advanced Research Questions

Q. How can Ugi-3CR reaction conditions be optimized for higher yields?

Variables to test include:

  • Catalyst Load : Sc(OTf)₃ (5–10 mol%) enhances electrophilicity of imine intermediates .
  • Solvent Effects : Toluene or THF may improve solubility of intermediates compared to benzene.
  • Temperature : Prolonged reflux (12–24 hrs) ensures complete cyclization .

Q. What strategies resolve contradictions in NMR data (e.g., overlapping signals)?

  • 2D NMR (COSY, HSQC) : Differentiates coupled protons and assigns carbon environments.
  • Deuterated Solvents : Reduce signal broadening in polar groups like NH .
  • Variable Temperature NMR : Resolves dynamic effects in dihydropyridine rings .

Q. How do substituents on the pyrrolo[3,4-b]pyridine core influence bioactivity?

Structure-activity relationship (SAR) studies show:

  • Electron-withdrawing groups (e.g., Cl at R₁) enhance metabolic stability.
  • Methoxy groups (R₂) improve solubility but may reduce target affinity. See analogs in triazolo-thiadiazin derivatives for comparative data .

Q. What side reactions occur during synthesis, and how are they minimized?

  • Byproduct Formation : Maleic anhydride may generate succinimide derivatives. Mitigated by stoichiometric control of amine/aldehyde .
  • Oxidation : Dihydropyridine rings are prone to oxidation; inert atmospheres (N₂/Ar) are critical .

Q. How is diastereomeric purity assessed in chiral intermediates?

  • Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane/isopropanol eluents.
  • Optical Rotation : Compare experimental [α]D values to literature .

Data Analysis and Experimental Design

Q. How are computational methods integrated into structural analysis?

  • DFT Calculations : Predict NMR chemical shifts and optimize geometries for X-ray comparisons (e.g., using Gaussian09) .
  • Molecular Docking : Screens potential binding modes for biological targets, though experimental validation is required .

Q. What are key challenges in functionalizing the pyrrolo[3,4-b]pyridine core?

  • Regioselectivity : Competing reactions at N1 vs. C6 positions require directing groups (e.g., acetyl at C5) .
  • Steric Hindrance : Bulky substituents (e.g., benzyl groups) necessitate microwave-assisted synthesis for faster kinetics .

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